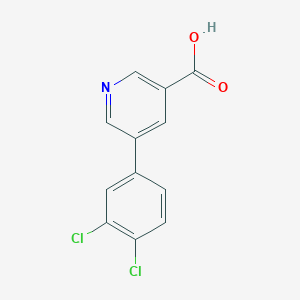

5-(3,4-Dichlorophenyl)nicotinic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

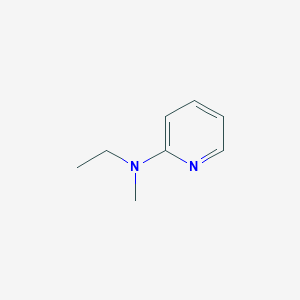

5-(3,4-Dichlorophenyl)nicotinic acid is a derivative of nicotinic acid, which is also known as pyridine-3-carboxylic acid. Nicotinic acid is a well-known compound that has been evaluated for its potential as a drug carrier, particularly for drugs that penetrate the central nervous system . Although the provided papers do not directly discuss 5-(3,4-Dichlorophenyl)nicotinic acid, they provide insights into the properties and behaviors of related compounds.

Synthesis Analysis

The synthesis of related compounds, such as triorganotin(IV) complexes of 5-(4-chlorophenylazo)salicylic acid, involves the diazotization of an aniline followed by coupling with salicylic acid . This method could potentially be adapted for the synthesis of 5-(3,4-Dichlorophenyl)nicotinic acid by using the appropriate starting materials and conditions. The synthesis process is characterized by the formation of a yellow precipitate, which upon purification yields the desired product.

Molecular Structure Analysis

The molecular structure of related compounds, such as triorganotin(IV) complexes, has been characterized using various spectroscopic methods including NMR and IR, as well as elemental analysis . These techniques could be applied to 5-(3,4-Dichlorophenyl)nicotinic acid to determine its molecular structure. The crystal structure of a related compound was found to be monoclinic with a distorted tetrahedral configuration around the tin atom .

Chemical Reactions Analysis

The chemical reactions of 5-(3,4-Dichlorophenyl)nicotinic acid would likely be influenced by the presence of the dichlorophenyl group and the carboxylic acid moiety. The reactivity of similar compounds has been studied in the context of their biocidal and antitumor activities . These studies suggest that the structural characteristics of the compound play a significant role in its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinic acid have been extensively studied, showing high similarity to other drugs that penetrate the central nervous system . Properties such as partition coefficients, index of refraction, and molecular properties are important for understanding the behavior of these compounds in biological systems. Nicotinic acid also exhibits good bioavailability characteristics, as indicated by zero violations of the Rule of 5 . These properties would be relevant to the analysis of 5-(3,4-Dichlorophenyl)nicotinic acid as well.

科学的研究の応用

Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

Nicotinic acid derivatives, including “5-(3,4-Dichlorophenyl)nicotinic acid”, have shown high efficacy in treating many diseases such as pneumonia and kidney diseases . Some derivatives have proven effective against Alzheimer’s disease .

Methods of Application or Experimental Procedures

Nicotinic acid is used as a starting compound, which is subjected to a series of condensation reactions with appropriate aldehydes . As a result of these reactions, a series of twelve acylhydrazones are obtained .

Results or Outcomes

Two of the acylhydrazones showed promising activity against Gram-positive bacteria (MIC = 1.95–15.62 µg/mL), especially against Staphylococcus epidermidis ATCC 12228 (MIC = 1.95 µg/mL) . The activity of compound 13 against the Staphylococcus aureus ATCC 43300 strain, i.e., the MRSA strain, was MIC = 7.81 µg/mL .

Application in Lipid Regulation

Field

This application falls under the field of Lipid Regulation .

Methods of Application or Experimental Procedures

Nicotinic acid has been used to regulate lipoprotein levels and blood lipids levels, giving it a greater ability to rise the concentration of high-density lipoprotein .

Results or Outcomes

Despite the benefits of nicotinic acid, unwanted side effects have limited its use. The most prominent of these side effects is skin rash . Novel drugs expressible via the niacin receptor or united receptors, in addition to novel co-medications that inhibit unwanted side effects of niacin, may be inserted as novel therapeutic choices in the curing of dyslipidemia and the forbidding of cardiovascular illnesses .

Industrial Applications

Field

This application falls under the field of Industrial Chemistry .

Summary of the Application

Nicotinic acid is a naturally occurring pyridine carboxylic acid, contained in vitamin PP, an essential nutrient for humans and animals, and used as an antipelagic agent . Industrially, nicotinic acid is produced mainly by oxidation of 5-ethyl-2-methylpyridine with nitric acid .

Methods of Application or Experimental Procedures

Industrially, 90% of nicotinic acid is produced synthetically from 3-methylpyridine or 5-ethyl-2-methylpyridine . A new technology for the industrial production of nicotinic acid is undoubtedly necessary to meet the needs of green chemistry and not burden the environment .

Results or Outcomes

The world produced 34,000 t of nicotinic acid (NA) in 2014, 63% of which was intended as a feed additive, 22% as a food additive and for pharmaceutical use, and 15% for industrial applications .

Mass Spectrometry

Field

This application falls under the field of Mass Spectrometry .

Summary of the Application

Mass spectrometry is a powerful analytical technique used to quantify known materials, to identify unknown compounds within a sample, and to elucidate the structure and chemical properties of different molecules .

Methods of Application or Experimental Procedures

The complete process involves the conversion of the sample into gaseous ions, with or without fragmentation, which are then characterized by their mass to charge ratios (m/z) and relative abundances .

Results or Outcomes

In the case of “5-(3,4-Dichlorophenyl)nicotinic acid”, mass spectrometry can provide detailed information about its molecular structure and properties .

Application in Green Chemistry

Field

This application falls under the field of Green Chemistry .

Summary of the Application

Nicotinic acid is a naturally occurring pyridine carboxylic acid, contained in vitamin PP, an essential nutrient for humans and animals, and used as an antipelagic agent . A new technology for the industrial production of nicotinic acid is undoubtedly necessary to meet the needs of green chemistry and not burden the environment .

Methods of Application or Experimental Procedures

Industrially, 90% of nicotinic acid is produced synthetically from 3-methylpyridine or 5-ethyl-2-methylpyridine . A new technology for the industrial production of nicotinic acid is undoubtedly necessary to meet the needs of green chemistry and not burden the environment .

Results or Outcomes

The world produced 34,000 t of nicotinic acid (NA) in 2014, 63% of which was intended as a feed additive, 22% as a food additive and for pharmaceutical use, and 15% for industrial applications .

Application in Antimicrobial Activity

Field

This application falls under the field of Antimicrobial Activity .

Summary of the Application

In research, nicotinic acid was used as a starting compound, which was subjected to a series of condensation reactions with appropriate aldehydes . As a result of these reactions, a series of twelve acylhydrazones were obtained, two of which showed promising activity against Gram-positive bacteria .

Methods of Application or Experimental Procedures

Nicotinic acid was used as a starting compound, which was subjected to a series of condensation reactions with appropriate aldehydes . As a result of these reactions, a series of twelve acylhydrazones were obtained .

Results or Outcomes

Two of the acylhydrazones showed promising activity against Gram-positive bacteria (MIC = 1.95–15.62 µg/mL), especially against Staphylococcus epidermidis ATCC 12228 (MIC = 1.95 µg/mL) .

Safety And Hazards

特性

IUPAC Name |

5-(3,4-dichlorophenyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO2/c13-10-2-1-7(4-11(10)14)8-3-9(12(16)17)6-15-5-8/h1-6H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZEBDRFZANYEQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=CN=C2)C(=O)O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588096 |

Source

|

| Record name | 5-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,4-Dichlorophenyl)nicotinic acid | |

CAS RN |

926255-89-2 |

Source

|

| Record name | 5-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromothieno[2,3-c]pyridine](/img/structure/B1340213.png)

![2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile](/img/structure/B1340224.png)